molecular formula C7H12O2 B14161979 Propyl 3-butenoate CAS No. 34456-25-2

Propyl 3-butenoate

Cat. No.: B14161979
CAS No.: 34456-25-2
M. Wt: 128.17 g/mol
InChI Key: JUKZMMDUYUDTMG-UHFFFAOYSA-N
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Description

Propyl 3-butenoate (systematic name: propyl but-3-enoate) is an ester derivative of 3-butenoic acid and propanol. It is characterized by a propyl ester group attached to an unsaturated α,β-unsaturated carboxylic acid (butenoate). This compound is of interest in organic synthesis and materials science due to its reactive double bond, which enables polymerization or functionalization. However, none of the provided evidence directly describes this compound, necessitating comparisons with structurally related compounds from the available sources.

Properties

CAS No.

34456-25-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

propyl but-3-enoate

InChI

InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3H,1,4-6H2,2H3

InChI Key

JUKZMMDUYUDTMG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-butenoate can be synthesized through the esterification reaction between propanol and 3-butenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:

CH3CH2CH2OH+CH2CHCH2COOHCH3CH2CH2OCOCH2CHCH2+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_2\text{CHCH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCOCH}_2\text{CHCH}_2 + \text{H}_2\text{O} CH3​CH2​CH2​OH+CH2​CHCH2​COOH→CH3​CH2​CH2​OCOCH2​CHCH2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-butenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural similarities with Propyl 3-butenoate, such as propyl chains, ester/ether groups, or unsaturated moieties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
Pyridalyl (from ) Propyl ether, dichloroallyloxy 491.12 Pesticide; persistent organic pollutant
4-Propylphenol () Phenol, propyl substituent 136.19 Medicinal odor; clove-like properties
3-(Trimethoxysilyl)propyl methacrylate () Methacrylate ester, silane ~280 (estimated) Bone scaffold material; hybrid polymer
This compound (hypothetical) α,β-unsaturated ester, propyl ~128 (estimated) Reactive monomer; potential for polymers N/A
Key Observations:
  • Reactivity: this compound’s α,β-unsaturated ester group contrasts with Pyridalyl’s ether linkages and 4-Propylphenol’s phenolic hydroxyl group. The methacrylate in shares ester functionality but includes a silane group for crosslinking .
  • Applications: While Pyridalyl is a pesticide , 3-(Trimethoxysilyl)propyl methacrylate is used in biomedical scaffolds due to its hybrid organic-inorganic structure .

Physicochemical and Functional Properties

  • Mechanical Properties: The hybrid scaffold in demonstrated a compressive strength of ~50 MPa via nanoindentation, far exceeding typical ester-based polymers .
  • Odor/Toxicity: 4-Propylphenol () has a clove-like odor, whereas this compound’s ester group may impart fruity notes, though toxicity data are absent in the evidence .

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